2',5'-Dichloro-4'-nitroacetophenone
Overview
Description
2’,5’-Dichloro-4’-nitroacetophenone is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-4’-nitroacetophenone typically involves the nitration of 2’,5’-dichloroacetophenone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the acetyl group .
Industrial Production Methods: In an industrial setting, the production of 2’,5’-Dichloro-4’-nitroacetophenone can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dichloro-4’-nitroacetophenone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products:
Reduction: 2’,5’-Dichloro-4’-aminoacetophenone.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’,5’-Dichloro-4’-nitroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-4’-nitroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects . The chlorine atoms can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
2’,5’-Dichloroacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4’-Nitroacetophenone:
2’,4’-Dichloro-4’-nitroacetophenone: Has a different substitution pattern, leading to variations in its chemical properties and reactivity.
Uniqueness: 2’,5’-Dichloro-4’-nitroacetophenone is unique due to the presence of both chlorine atoms and a nitro group, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-(2,5-dichloro-4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-7(10)8(11(13)14)3-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBDIJMXMPNTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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